2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole
Description
This compound features a benzothiazole core substituted with a nitro group at position 5 and a sulfanyl-linked 2-methyl-1,3-thiazol-4-ylmethyl moiety. The nitro group introduces strong electron-withdrawing properties, which may enhance electrophilic reactivity or influence binding interactions in biological systems.
Properties
IUPAC Name |
2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-nitro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S3/c1-7-13-8(5-18-7)6-19-12-14-10-4-9(15(16)17)2-3-11(10)20-12/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCSYBKRRJPORM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol or chloroform and catalysts such as piperidine .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . The use of continuous flow reactors is also becoming more common, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a variety of pathogens. Studies have shown that derivatives containing the thiazole moiety demonstrate significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal properties. For instance, compounds similar to 2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole have been tested for their Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli, revealing promising results with MIC values as low as 25 μg/mL for certain derivatives .
Anticancer Activity
Research indicates that thiazole derivatives can inhibit cancer cell proliferation. The compound's structure allows for interaction with biological targets involved in cancer progression. For example, studies have highlighted the cytostatic properties of thiazole derivatives, suggesting that modifications to the thiazole ring can enhance anticancer activity . In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents.
Anti-parasitic Activity
The compound's structural characteristics suggest potential efficacy against parasitic infections. Similar thiazole-containing compounds have shown effectiveness against Trypanosoma cruzi and Trypanosoma brucei, which are responsible for Chagas disease and sleeping sickness, respectively. The nitro group in the benzothiazole structure is known to contribute to the anti-trypanosomal activity observed in related compounds .
Photophysical Properties
The compound has been studied for its photophysical properties, which make it suitable for applications in organic electronics and photonic devices. Its ability to absorb light at specific wavelengths can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells. The incorporation of thiazole and benzothiazole units enhances the stability and efficiency of these materials .
Polymer Chemistry
The compound can serve as a building block for synthesizing polymers with enhanced properties. By modifying the polymer backbone with thiazole or benzothiazole units, researchers can create materials with improved thermal stability and mechanical strength. Such polymers are valuable in coatings, adhesives, and other industrial applications .
Pesticidal Applications
Compounds containing thiazole rings have been explored for their pesticidal properties. The structural features of this compound suggest potential use as a fungicide or herbicide due to its ability to disrupt cellular processes in target organisms. Preliminary studies indicate effective control over fungal pathogens affecting crops .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | PMC5987787 | Demonstrated significant antibacterial activity against E. coli and S. aureus |
| Anticancer | PMC2977499 | Induced apoptosis in cancer cell lines; potential as a lead compound for anticancer drugs |
| Anti-parasitic | Research on thiazole derivatives | Effective against Trypanosoma species; potential for new treatments for Chagas disease |
| Materials Science | Studies on organic electronics | Improved photophysical properties suitable for OLEDs and solar cells |
| Agricultural Chemistry | Research on pesticidal properties | Effective control over fungal pathogens; potential use as a fungicide |
Mechanism of Action
The mechanism of action of 2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The thiazole and benzothiazole rings can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Structural Analogues from Benzimidazole-Thiazole-Triazole Hybrids ()
Compounds such as 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) share the following features with the target compound:
- Thiazole motifs : Critical for bioactivity, as seen in docking studies where thiazole derivatives interact with enzyme active sites (e.g., 9c showed binding poses comparable to acarbose) .
- Substituent diversity : Bromo, fluoro, or methyl groups on the thiazole ring modulate lipophilicity and steric effects, similar to the nitro group in the target compound.
Key Differences :
- The target compound lacks the triazole and benzimidazole moieties present in 9a–9e, which are associated with enhanced hydrogen-bonding capacity and metabolic stability.
- The nitro group in the target compound may confer greater oxidative stability compared to acetamide-linked derivatives.
Oxadiazole-Thiazole Propanamide Derivatives ()
Compounds 7c–7f (e.g., 7c: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide) provide insights into:
- Functional group interplay : The oxadiazole-sulfanyl-thiazole architecture enhances π-π interactions and solubility, with melting points ranging from 134–178°C .
- Amino vs. nitro substituents: The amino group in 7c–7f facilitates hydrogen bonding, whereas the nitro group in the target compound may favor electrophilic interactions (e.g., with cysteine residues in enzymes).
Data Table 1: Physical and Structural Comparison
Thiazole Derivatives in Pharmacological Contexts (–5)
- MPEP () : While structurally distinct (pyridine core), MPEP’s 2-methyl-thiazole moiety highlights the role of thiazole in central nervous system targeting (e.g., anxiolytic effects via mGlu5 receptor antagonism) .
- Commercial thiazole precursors (): Compounds like (2-Methyl-1,3-thiazol-4-yl)methanol (MW 129.18, mp 50°C) are building blocks for synthesizing thioether-linked derivatives, underscoring the synthetic accessibility of the target compound’s thiazole-methyl-sulfanyl group .
- Toxicity considerations (): Analogues like 5-acetyl-2-amino-4-methyl-1,3-thiazole (C₆H₈N₂OS) lack thorough toxicological data, suggesting caution in extrapolating safety profiles for the target compound .
Key Research Findings and Implications
- Synthetic feasibility: confirms commercial availability of precursors (e.g., (2-Methyl-1,3-thiazol-4-yl)methanol), supporting scalable synthesis .
- Structural limitations : The absence of triazole/oxadiazole moieties in the target compound may reduce binding versatility compared to –2 derivatives.
Biological Activity
The compound 2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole is a member of the benzothiazole family, which has gained attention for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 288.39 g/mol. The compound features a thiazole ring and a benzothiazole moiety, which are known for their pharmacological relevance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.39 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc1nc(CSCC(=O)Nc2ccc1[nH]c(=O)[nH]c1c2)cs1 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting various cancer cell lines:
- Compound 7e : Exhibited potent anticancer activity against SKRB-3 (IC50 = 1.2 nM), SW620 (IC50 = 4.3 nM), A549 (IC50 = 44 nM), and HepG2 (IC50 = 48 nM), inducing apoptosis in HepG2 cells .
This suggests that modifications to the benzothiazole structure can enhance anticancer efficacy.
The biological activity of this compound is believed to be associated with its ability to induce apoptosis in cancer cells. The mechanism involves the disruption of cell cycle progression and the activation of apoptotic pathways. Studies have shown that compounds with similar structures can inhibit key signaling pathways involved in tumor growth .
Case Studies
Several case studies have explored the biological effects of related compounds:
- Benzothiazole Derivatives : A study synthesized a series of benzothiazole derivatives and tested them against various cancer cell lines. The results indicated significant inhibitory effects on cell proliferation and induction of apoptosis .
- Thiosemicarbazones : Research on thiosemicarbazones derived from benzothiazoles demonstrated a correlation between structural modifications and enhanced antitumor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
